molecular formula C11H14N2O B1521622 [3-(1,3-Benzoxazol-2-yl)propyl](methyl)amine CAS No. 1152569-48-6

[3-(1,3-Benzoxazol-2-yl)propyl](methyl)amine

Cat. No.: B1521622
CAS No.: 1152569-48-6
M. Wt: 190.24 g/mol
InChI Key: DFEJPMYJSQTLOE-UHFFFAOYSA-N
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Description

3-(1,3-Benzoxazol-2-yl)propylamine: is an organic compound with the molecular formula C11H14N2O It features a benzoxazole ring attached to a propyl chain, which is further linked to a methylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-Benzoxazol-2-yl)propylamine typically involves the following steps:

    Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized through the cyclization of 2-aminophenol with a carboxylic acid derivative under acidic conditions.

    Attachment of the Propyl Chain: The benzoxazole is then reacted with a propyl halide (such as propyl bromide) in the presence of a base like potassium carbonate to form the propyl-substituted benzoxazole.

    Introduction of the Methylamine Group: Finally, the propyl-substituted benzoxazole is treated with methylamine under suitable conditions to yield 3-(1,3-Benzoxazol-2-yl)propylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: 3-(1,3-Benzoxazol-2-yl)propylamine can undergo oxidation reactions, particularly at the amine group, forming N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can target the benzoxazole ring or the amine group, potentially leading to ring-opened products or reduced amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amine group, where it can form various derivatives by replacing the methyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce secondary amines or ring-opened compounds.

Scientific Research Applications

Chemistry

In chemistry, 3-(1,3-Benzoxazol-2-yl)propylamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. The benzoxazole ring is known for its bioactivity, and derivatives of this compound may exhibit antimicrobial, anticancer, or anti-inflammatory properties.

Industry

In industry, 3-(1,3-Benzoxazol-2-yl)propylamine can be used in the development of new polymers or as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 3-(1,3-Benzoxazol-2-yl)propylamine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The benzoxazole ring can engage in hydrogen bonding and π-π interactions, which are crucial for its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    [3-(1,3-Benzoxazol-2-yl)propyl]amine: Lacks the methyl group, which may affect its reactivity and biological activity.

    3-(1,3-Benzoxazol-2-yl)ethylamine: Has a shorter ethyl chain, which could influence its physical properties and interactions.

    3-(1,3-Benzoxazol-2-yl)propylamine: Contains an ethyl group instead of a methyl group, potentially altering its chemical behavior.

Uniqueness

3-(1,3-Benzoxazol-2-yl)propylamine is unique due to its specific combination of a benzoxazole ring, a propyl chain, and a methylamine group. This structure provides a balance of rigidity and flexibility, making it a versatile compound for various applications.

Properties

IUPAC Name

3-(1,3-benzoxazol-2-yl)-N-methylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O/c1-12-8-4-7-11-13-9-5-2-3-6-10(9)14-11/h2-3,5-6,12H,4,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFEJPMYJSQTLOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCCC1=NC2=CC=CC=C2O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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